Maximized Hydrogen Bond Donor Count for Fragment-Based Design
The target compound retains a full complement of four hydrogen bond donors (HBD), a key parameter in fragment-based drug discovery (FBDD) for maximizing enthalpic binding efficiency. In contrast, N-alkylated analogs, such as the N-methyl derivative (CAS 1219957-27-3), have a reduced HBD count of three (due to replacement of a carboxamide hydrogen with a methyl group) [1]. This quantitative difference is critical, as fragment screens typically prefer scaffolds with higher HBD/HBA ratios to enable optimal target engagement before subsequent optimization [2].
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 4 |
| Comparator Or Baseline | N-methyl derivative (CAS 1219957-27-3) HBD Count: 3 |
| Quantified Difference | Δ = 1 HBD (33% reduction) |
| Conditions | Computational property; PubChem 2021.10.14 release |
Why This Matters
A higher HBD count directly translates to a greater capacity for specific polar interactions with biological targets, making the target compound a superior starting fragment for hit finding and lead optimization.
- [1] CAS Common Chemistry. (2025). 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, 4,5,6,7-tetrahydro-N-methyl-, hydrochloride (1:1). CAS RN: 1219957-27-3. Molecular Formula: C8H12N4O·ClH. View Source
- [2] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56832020, 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride. Computed Properties. View Source
